(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide
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Overview
Description
(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide is a chemical compound with the molecular formula C8H15F2NO3S and a molecular weight of 243.27 g/mol It is characterized by the presence of a cyclohexyl ring substituted with methoxy and difluoro groups, along with a methanesulfonamide moiety
Preparation Methods
The synthesis of (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring is formed through a cyclization reaction.
Introduction of the methoxy group: The methoxy group is introduced via a nucleophilic substitution reaction.
Introduction of the difluoro groups: The difluoro groups are added through a fluorination reaction.
Attachment of the methanesulfonamide moiety: The final step involves the sulfonation of the cyclohexyl ring to attach the methanesulfonamide group.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide can be compared with other similar compounds, such as:
(4,4-Difluoro-1-hydroxycyclohexyl)methanesulfonamide: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.
(4,4-Difluoro-1-methoxycyclohexyl)ethanesulfonamide: This compound has an ethanesulfonamide moiety instead of a methanesulfonamide group, which may influence its solubility and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15F2NO3S |
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Molecular Weight |
243.27 g/mol |
IUPAC Name |
(4,4-difluoro-1-methoxycyclohexyl)methanesulfonamide |
InChI |
InChI=1S/C8H15F2NO3S/c1-14-7(6-15(11,12)13)2-4-8(9,10)5-3-7/h2-6H2,1H3,(H2,11,12,13) |
InChI Key |
PLJHUKBNUIWZNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCC(CC1)(F)F)CS(=O)(=O)N |
Origin of Product |
United States |
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